molecular formula C13H10N2O B14759101 1,3-Di(pyridin-3-yl)prop-2-en-1-one

1,3-Di(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B14759101
M. Wt: 210.23 g/mol
InChI Key: KXLMRYRHYQJMHE-AATRIKPKSA-N
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Description

1,3-Di-3-pyridinyl-2-propen-1-one is an organic compound with the molecular formula C13H10N2O. It is characterized by the presence of two pyridine rings attached to a propenone backbone. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di-3-pyridinyl-2-propen-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal in the presence of a solvent like xylene. The reaction mixture is heated to 140°C for 20 hours, during which methanol is distilled off periodically. The resulting product is then recrystallized from xylene to obtain 1,3-Di-3-pyridinyl-2-propen-1-one as yellow crystals .

Industrial Production Methods

Industrial production methods for 1,3-Di-3-pyridinyl-2-propen-1-one typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Di-3-pyridinyl-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Di-3-pyridinyl-2-propen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Acts as an inhibitor for specific enzymes, such as PFKFB3, which is involved in glycolysis[][4].

    Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit cancer cell proliferation[][4].

    Industry: Utilized in the production of advanced materials and as a precursor for functional materials[][4].

Mechanism of Action

The mechanism of action of 1,3-Di-3-pyridinyl-2-propen-1-one involves its interaction with molecular targets such as enzymes. For instance, it inhibits PFKFB3, an enzyme that regulates glucose metabolism. By inhibiting this enzyme, the compound reduces glycolysis, which in turn affects cell proliferation and survival. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to inhibit tumor growth .

Comparison with Similar Compounds

1,3-Di-3-pyridinyl-2-propen-1-one can be compared with similar compounds such as:

Uniqueness

1,3-Di-3-pyridinyl-2-propen-1-one is unique due to its dual pyridine structure, which provides specific binding properties and reactivity. This makes it particularly valuable in medicinal chemistry and enzyme inhibition studies .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

(E)-1,3-dipyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C13H10N2O/c16-13(12-4-2-8-15-10-12)6-5-11-3-1-7-14-9-11/h1-10H/b6-5+

InChI Key

KXLMRYRHYQJMHE-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CN=CC=C2

Origin of Product

United States

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